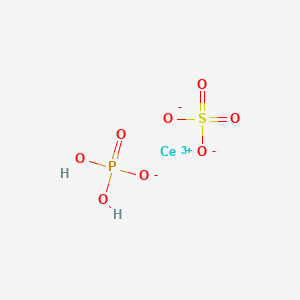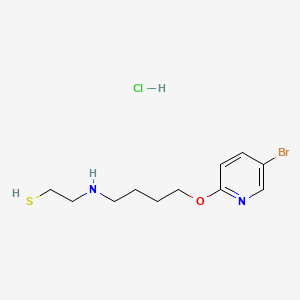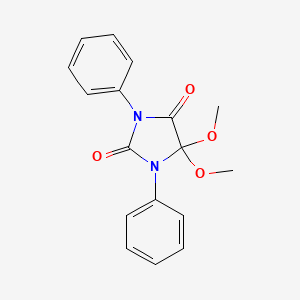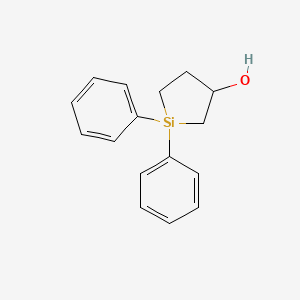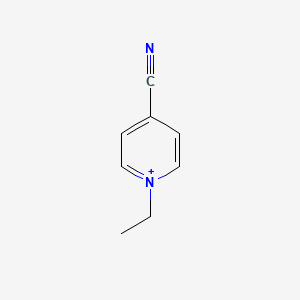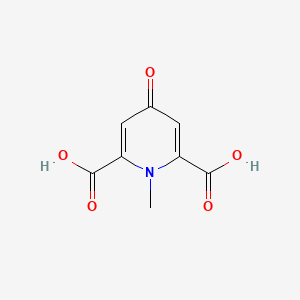
1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid can be achieved through several methods. One notable method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method allows for the preparation of various substituted derivatives of the compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the refluxing of a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves. This method yields higher product yields with methyl derivatives compared to ethyl derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including protonation, oxidation, and substitution reactions. The protonation of this compound has been studied extensively, revealing three successive protonation steps .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include NaClO4 for protonation studies and Mo(CO)6 for ring expansion reactions .
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which have applications in different fields .
Applications De Recherche Scientifique
1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive compounds, including drugs and pesticides.
Biology: The compound’s ability to coordinate with metal ions makes it useful in biochemical studies.
Medicine: Chelidamic acid has been tested for its cytotoxicity effect and anti-proliferative activity on human breast cancer cells.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can affect various biochemical processes, including enzyme inhibition and metal ion transport . The compound’s protonation properties are also essential in understanding its biochemical effects .
Comparaison Avec Des Composés Similaires
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: This compound shares a similar pyridine skeleton and is used in the synthesis of various bioactive compounds.
4-Oxo-1,4-dihydropyridine-3-carboxamide: Another similar compound with applications in drug synthesis.
Uniqueness: 1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is unique due to its dual carboxylate groups and its ability to coordinate with a wide range of metal ions. This makes it particularly valuable in both biochemical and industrial applications .
Propriétés
Numéro CAS |
41600-42-4 |
|---|---|
Formule moléculaire |
C8H7NO5 |
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
1-methyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-9-5(7(11)12)2-4(10)3-6(9)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
QUNFDTYCFVEXMA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)C=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
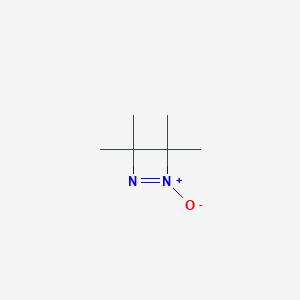
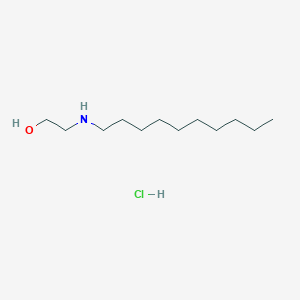
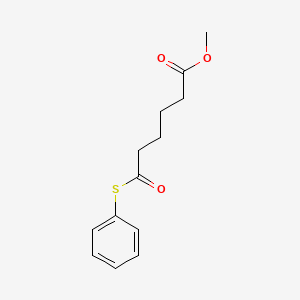
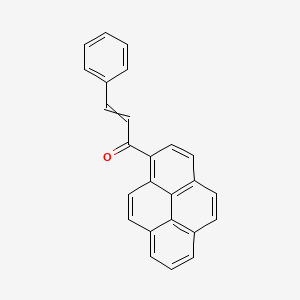
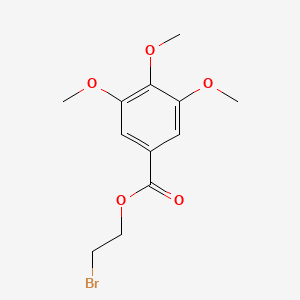
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
